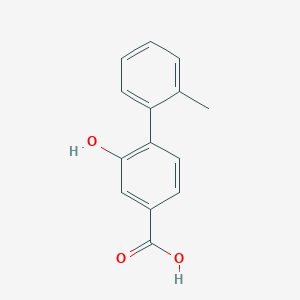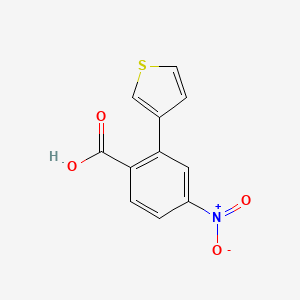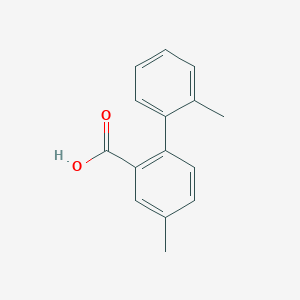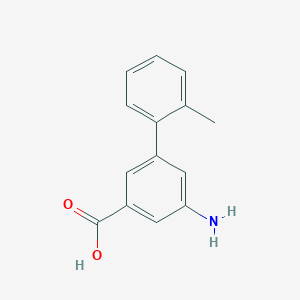
3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95%
描述
3-Hydroxy-4-(2-methylphenyl)benzoic acid (HMPA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a white crystalline solid with a melting point of 122°C. HMPA is a common synthetic intermediate and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. HMPA has also been used in the preparation of polymers, coatings, and catalysts. In addition, HMPA has been used for its biological properties, including its ability to modulate the activity of enzymes and proteins.
作用机制
3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to act as a modulator of enzyme and protein activity. It is thought to interact with the active sites of enzymes and proteins, resulting in a change in their activity. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to interact with the cell membrane, resulting in changes in membrane permeability.
Biochemical and Physiological Effects
3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with enzymes and proteins, resulting in changes in their activity. It has been shown to modulate the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with proteins, such as protein kinases, resulting in changes in their activity. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has also been shown to interact with the cell membrane, resulting in changes in membrane permeability.
实验室实验的优点和局限性
The use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is widely available. In addition, it is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is also relatively stable, making it suitable for long-term storage.
However, there are also some limitations to the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, which can limit its use in certain types of experiments. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. One potential area of research is the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in the synthesis of new compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% can be used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the effects of compounds on cellular membranes, as well as the effects of drugs on target tissues. Finally, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases.
科学研究应用
3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme and protein activity, the study of the effects of compounds on cellular membranes, and the study of drug delivery systems. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases. It has also been used to study the effects of compounds on cellular membranes, such as the effects of lipids on membrane permeability. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in the study of drug delivery systems, such as the use of liposomes to deliver drugs to target tissues.
属性
IUPAC Name |
3-hydroxy-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPGVHYHQSHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688585 | |
| Record name | 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167627-22-7 | |
| Record name | 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














